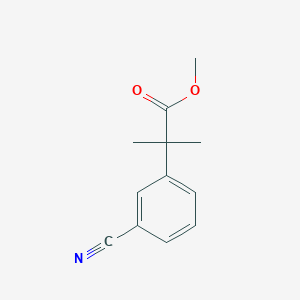
Methyl 2-(3-cyanophenyl)-2-methylpropanoate
説明
Methyl 2-(3-cyanophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(3-cyanophenyl)-2-methylpropanoate is an organic compound with significant potential in biological research, particularly in pharmacology and medicinal chemistry. Its unique structural features, including the cyano group and the methyl ester functionality, contribute to its biological activities, making it a subject of interest in various studies.
- Molecular Formula : C12H13N
- Molecular Weight : 187.24 g/mol
- Structural Characteristics : The compound features a cyanophenyl group attached to a methylpropanoate backbone, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules. This interaction may lead to modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to metabolic processes, which could be beneficial in developing therapeutic agents for diseases characterized by dysregulated metabolism.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Anticancer Studies
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Cell Cycle Arrest : Inducing G1 phase arrest, preventing cells from progressing through the cycle.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 15 | G1 phase arrest and apoptosis induction |
Enzyme Inhibition Studies
Research has also indicated that this compound acts as an inhibitor for specific enzymes crucial in metabolic pathways:
- Target Enzymes : Aldose reductase and cyclooxygenase.
- Inhibition Potency : Exhibits IC50 values in the low micromolar range.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead molecule for further development in breast cancer therapy.
-
Case Study on Enzyme Inhibition :
- Another investigation focused on the inhibition of aldose reductase by this compound. Results indicated a dose-dependent inhibition, suggesting its potential use in managing diabetic complications related to elevated aldose reductase activity.
特性
IUPAC Name |
methyl 2-(3-cyanophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYJYYTVUBBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















